5-Bromo-3-(bromomethyl)pyridin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-(bromomethyl)pyridin-2-ol is a chemical compound with the molecular formula C6H5Br2NO It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(bromomethyl)pyridin-2-ol typically involves the bromination of 3-(bromomethyl)pyridine. One common method is the bromination of 3,5-dimethylpyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This reaction is carried out in a solvent like carbon tetrachloride (CCl4) and yields the desired brominated product .
Industrial Production Methods
For large-scale industrial production, the synthesis can be optimized by using more efficient and environmentally friendly methods. For example, starting with 5-methylnicotinic acid, the compound can be synthesized through a series of steps including esterification, reduction, and bromination. This method offers a higher yield and is more suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-3-(bromomethyl)pyridin-2-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with arylboronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) in a mixture of water and organic solvents.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Coupling Products: The major products are biaryl compounds formed through the coupling of the pyridine derivative with arylboronic acids.
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-(bromomethyl)pyridin-2-ol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Bromo-3-(bromomethyl)pyridin-2-ol involves its interaction with specific molecular targets. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-3-methylpyridin-2-ol: Similar in structure but with a methyl group instead of a bromomethyl group.
3-Bromo-2-hydroxypyridine: Another brominated pyridine derivative with a hydroxyl group at the 2-position.
5-Bromopyridine-3-carboxylic acid: Contains a carboxyl group at the 3-position instead of a bromomethyl group.
Uniqueness
5-Bromo-3-(bromomethyl)pyridin-2-ol is unique due to the presence of both bromine and bromomethyl groups, which provide distinct reactivity and allow for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of complex molecules and a versatile tool in scientific research.
Eigenschaften
CAS-Nummer |
1227585-63-8 |
---|---|
Molekularformel |
C6H5Br2NO |
Molekulargewicht |
266.92 g/mol |
IUPAC-Name |
5-bromo-3-(bromomethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H5Br2NO/c7-2-4-1-5(8)3-9-6(4)10/h1,3H,2H2,(H,9,10) |
InChI-Schlüssel |
ZODYSESIIUDWTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)NC=C1Br)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.